molecular formula C12H13ClFNO5S B7579993 2-[4-(2-Chloro-4-fluorophenyl)sulfonylmorpholin-2-yl]acetic acid

2-[4-(2-Chloro-4-fluorophenyl)sulfonylmorpholin-2-yl]acetic acid

Katalognummer B7579993
Molekulargewicht: 337.75 g/mol
InChI-Schlüssel: OMHSRJZLUGASDB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[4-(2-Chloro-4-fluorophenyl)sulfonylmorpholin-2-yl]acetic acid is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is also known as CFTRinh-172, which is a small molecule inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) protein. CFTR is a chloride ion channel that is involved in the regulation of fluid secretion in various organs, including the lungs, pancreas, and sweat glands. CFTRinh-172 has been shown to block the activity of CFTR, which may have therapeutic implications for diseases associated with abnormal CFTR function.

Wirkmechanismus

CFTRinh-172 blocks the activity of CFTR by binding to a specific site on the protein. This site is located in the cytoplasmic domain of CFTR and is distinct from the ATP-binding site, which is targeted by other CFTR inhibitors. CFTRinh-172 has been shown to reduce CFTR activity in a dose-dependent manner, with higher concentrations leading to complete inhibition of CFTR function. The mechanism of action of CFTRinh-172 is still being studied, but it is thought to involve a conformational change in the CFTR protein that prevents chloride ion transport.
Biochemical and Physiological Effects
CFTRinh-172 has been shown to have several biochemical and physiological effects in cells and tissues. In cells expressing mutant CFTR, CFTRinh-172 increases chloride secretion and reduces mucus accumulation. CFTRinh-172 has also been shown to reduce inflammation and improve lung function in animal models of cystic fibrosis and COPD. In addition, CFTRinh-172 has been shown to have antitumor effects in various cancer cell lines, although the mechanism of action is not fully understood.

Vorteile Und Einschränkungen Für Laborexperimente

CFTRinh-172 has several advantages for lab experiments, including its high potency and specificity for CFTR inhibition. CFTRinh-172 has been extensively characterized in vitro and in vivo, which makes it a valuable tool for studying CFTR function and the pathophysiology of cystic fibrosis. However, CFTRinh-172 also has some limitations, including its potential off-target effects and the need for careful dose titration to avoid toxicity. In addition, CFTRinh-172 may not be suitable for all experimental systems, as its effects may be influenced by factors such as cell type and culture conditions.

Zukünftige Richtungen

CFTRinh-172 has several potential future directions for research and development. One area of interest is the optimization of CFTRinh-172 analogs with improved pharmacological properties, such as increased potency and selectivity. Another area of interest is the evaluation of CFTRinh-172 in combination with other CFTR modulators, such as correctors and potentiators, to improve CFTR function in patients with cystic fibrosis. CFTRinh-172 may also have applications in other diseases associated with abnormal CFTR function, such as COPD and PKD. Finally, CFTRinh-172 may have potential as a research tool for studying the role of CFTR in various physiological and pathological processes.

Synthesemethoden

The synthesis of CFTRinh-172 involves several steps, including the reaction of 2-chloro-4-fluorobenzenesulfonyl chloride with morpholine to form 2-chloro-4-fluorophenylsulfonylmorpholine. This intermediate is then reacted with ethyl bromoacetate to yield 2-[4-(2-chloro-4-fluorophenyl)sulfonylmorpholin-2-yl]acetic acid. The synthesis of CFTRinh-172 has been optimized to improve yields and purity, and various modifications have been made to the reaction conditions to produce analogs with different properties.

Wissenschaftliche Forschungsanwendungen

CFTRinh-172 has been extensively studied in the context of cystic fibrosis, a genetic disease that affects the respiratory, digestive, and reproductive systems. CFTR mutations result in the production of a defective CFTR protein, which leads to impaired fluid secretion and mucus accumulation in various organs. CFTRinh-172 has been shown to improve chloride secretion in cells expressing mutant CFTR, which suggests that it may have therapeutic potential for cystic fibrosis. CFTRinh-172 has also been studied in other diseases associated with abnormal CFTR function, such as chronic obstructive pulmonary disease (COPD) and polycystic kidney disease (PKD).

Eigenschaften

IUPAC Name

2-[4-(2-chloro-4-fluorophenyl)sulfonylmorpholin-2-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClFNO5S/c13-10-5-8(14)1-2-11(10)21(18,19)15-3-4-20-9(7-15)6-12(16)17/h1-2,5,9H,3-4,6-7H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMHSRJZLUGASDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1S(=O)(=O)C2=C(C=C(C=C2)F)Cl)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClFNO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.